
2-Azido-5-nitro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-5-nitro-1,1’-biphenyl is an organic compound that features both azido and nitro functional groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-nitro-1,1’-biphenyl typically involves a multi-step process One common method starts with the nitration of biphenyl to introduce the nitro groupThe nitration step can be carried out using concentrated nitric acid and sulfuric acid, while the azidation step often involves the use of sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for 2-Azido-5-nitro-1,1’-biphenyl are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process, given the potentially hazardous nature of azides .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Substitution: Sodium azide (NaN3), polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Various oxidizing agents, though specific conditions depend on the desired transformation
Major Products Formed
Reduction: Formation of 2-amino-5-nitro-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-Azido-5-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of materials with specific electronic or photonic properties .
Mécanisme D'action
The mechanism of action of 2-Azido-5-nitro-1,1’-biphenyl involves its interaction with biological molecules, particularly DNA. The azido group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This mutagenic property is of significant interest in the study of genotoxic impurities in pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azido-1,1’-biphenyl
- 5-Azido-1,1’-biphenyl
- 2-Nitro-1,1’-biphenyl
Uniqueness
2-Azido-5-nitro-1,1’-biphenyl is unique due to the presence of both azido and nitro groups on the biphenyl structure.
Propriétés
Numéro CAS |
91330-60-8 |
|---|---|
Formule moléculaire |
C12H8N4O2 |
Poids moléculaire |
240.22 g/mol |
Nom IUPAC |
1-azido-4-nitro-2-phenylbenzene |
InChI |
InChI=1S/C12H8N4O2/c13-15-14-12-7-6-10(16(17)18)8-11(12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
VACUWMCPHHGUEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)
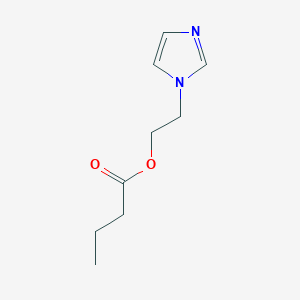
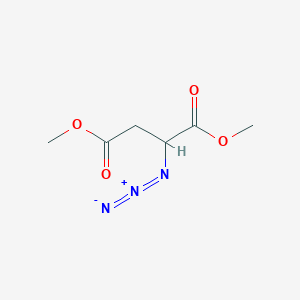

![N-tert-Butyl-N'-(2-methyl[3,4'-bipyridin]-6-yl)urea](/img/structure/B14361359.png)

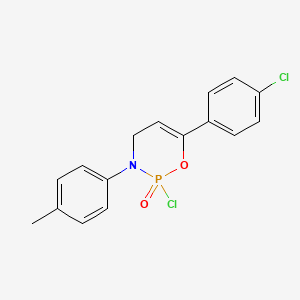

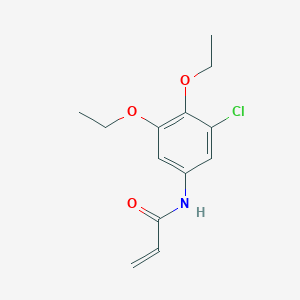
![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)
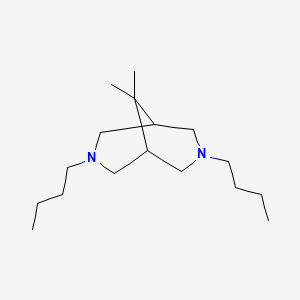
![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)
![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
